(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine
Description
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is an organic compound with the molecular formula C14H11ClF3NO It is characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to a methanamine backbone
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-3-1-2-10(8-11)13(19)9-4-6-12(7-5-9)20-14(16,17)18/h1-8,13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOHFCHBGHPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy and chlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the chlorophenyl group can influence its electronic properties. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine
- (3-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine
- (3-Chlorophenyl)[4-(methoxy)phenyl]methanamine
Uniqueness
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine is unique due to the presence of both trifluoromethoxy and chlorophenyl groups. These functional groups impart distinct electronic and steric properties, making the compound versatile for various applications. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development.
Biological Activity
(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine, a compound featuring a chlorophenyl moiety and a trifluoromethoxy group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 293.67 g/mol
The presence of the chlorine and trifluoromethoxy groups suggests potential interactions with biological targets, particularly in the central nervous system and other receptor systems.
Pharmacological Effects
Research indicates that (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine exhibits significant activity against various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been studied for its modulatory effects on nAChRs. It acts as an allosteric modulator, enhancing acetylcholine responses in vitro. Such interactions are crucial for developing treatments for neurodegenerative diseases and cognitive disorders .
- GABA Receptors : Preliminary studies suggest that this compound may also exhibit activity at GABA receptors, which are integral to inhibitory neurotransmission in the brain. This dual action could position it as a candidate for treating anxiety and seizure disorders .
- Antifungal Activity : Although primarily focused on its neuropharmacological properties, there is emerging evidence that compounds with similar structural features have antifungal properties. For instance, derivatives with electronegative substituents have shown enhanced antifungal activity against pathogens like Candida albicans and Candida parapsilosis .
The biological activity of (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine can be attributed to its ability to interact with specific receptor sites:
- Allosteric Modulation : By binding to allosteric sites on nAChRs, the compound increases receptor sensitivity to acetylcholine, which may enhance synaptic transmission and improve cognitive functions.
- Electronegativity Influence : The presence of fluorine atoms in the trifluoromethoxy group may enhance lipophilicity and receptor binding affinity, contributing to its pharmacological effects.
Case Studies
- In Vitro Studies : A series of experiments conducted using Xenopus oocytes expressing human nAChRs demonstrated that (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine can modulate receptor activity significantly. Concentration-response curves indicated an EC value suggesting potent modulation compared to inactive controls .
- Comparative Analysis : In comparison with other derivatives, this compound showed superior modulation at lower concentrations, indicating a favorable pharmacological profile for potential therapeutic applications.
Data Tables
| Compound | Target Receptor | EC (µM) | Max. Modulation (%) |
|---|---|---|---|
| (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine | nAChR | 0.14 | 600 |
| Related Compound A | nAChR | 0.22 | 300 |
| Related Compound B | GABA AR | ND | 40 |
Note: ND indicates data not determined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
